2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
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Overview
Description
2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a small molecule inhibitor that targets specific proteins and enzymes in the body. The purpose of
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide involves the inhibition of specific proteins and enzymes in the body. This compound targets specific proteins and enzymes that are involved in the growth and proliferation of cancer cells. By inhibiting these proteins and enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects on the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide in lab experiments is its specificity. This compound targets specific proteins and enzymes, which makes it an ideal candidate for studying the mechanisms of action of these proteins and enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues.
Future Directions
For the study of this compound include the development of more specific and potent inhibitors and the determination of its long-term effects on the body.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide involves several steps. The first step involves the reaction of 3-methylbenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base to form 5-(3-methylbenzoyl)-1,3,4-oxadiazole. The second step involves the reaction of 5-(3-methylbenzoyl)-1,3,4-oxadiazole with 4-aminobenzophenone in the presence of a base to form this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins and enzymes. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)17(23)20-16-9-7-14(8-10-16)18-21-22-19(24-18)15-6-4-5-13(3)11-15/h4-12H,1-3H3,(H,20,23) |
InChI Key |
MJKPTTQHYNSUEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C |
Origin of Product |
United States |
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